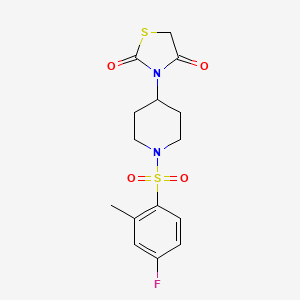
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione group, a piperidin-4-yl group, and a 4-fluoro-2-methylphenylsulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazolidine-2,4-dione ring, the piperidin-4-yl group, and the 4-fluoro-2-methylphenylsulfonyl group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazolidine-2,4-dione ring, the piperidin-4-yl group, and the 4-fluoro-2-methylphenylsulfonyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer activity. Kumar and Sharma (2022) synthesized compounds that showed potential anticancer activity against the MCF-7 human breast cancer cell line, indicating their possible use in cancer treatment (Kumar & Sharma, 2022). Similarly, Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various carcinoma cell lines, demonstrating their potential in cancer therapy (Chandrappa et al., 2008).
Antimicrobial Activity
Compounds based on thiazolidine-2,4-dione have shown significant antimicrobial properties. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives and found them to exhibit good activity against gram-positive bacteria, indicating their potential as antimicrobial agents (Prakash et al., 2011).
Antihyperglycemic Evaluation
Jawale et al. (2012) synthesized new 2,4-thiazolidinediones with aryl sulfonylurea moieties and evaluated them for antihyperglycemic activity in a normal rat model. Some compounds showed significant activity, suggesting their potential use in managing diabetes (Jawale et al., 2012).
Antifungal and Antibacterial Agents
Aneja et al. (2011) investigated the synthesis of new pyrazolyl-2,4-thiazolidinediones as antibacterial and antifungal agents. Their evaluation revealed that some compounds are associated with remarkable antifungal activity and are effective against Gram-positive bacteria (Aneja et al., 2011).
Topoisomerase I Inhibition and Apoptosis Induction
Barros et al. (2013) studied thiazacridine derivatives (ATZD), a novel class of cytotoxic agents combining an acridine and thiazolidine nucleus, for their ability to inhibit DNA topoisomerase I activity and induce apoptosis in human colon carcinoma HCT-8 cells. Their findings suggest that ATZD can be potential candidates for cancer therapy (Barros et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S2/c1-10-8-11(16)2-3-13(10)24(21,22)17-6-4-12(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICURFZJUDYGHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide](/img/structure/B2765796.png)
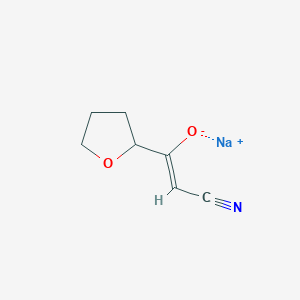
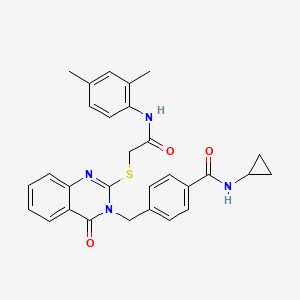
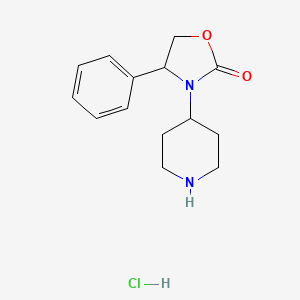
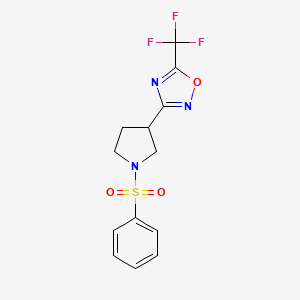
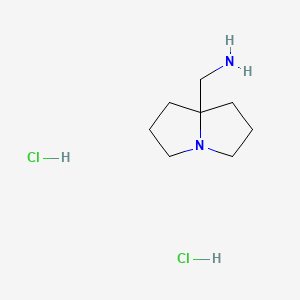
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)
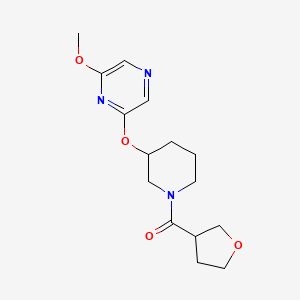
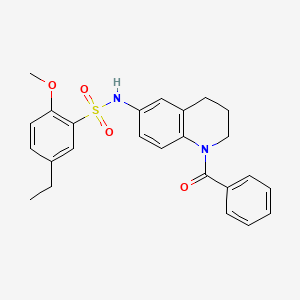
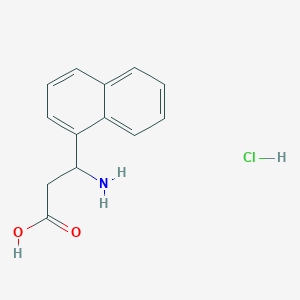
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
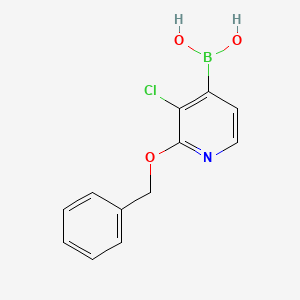
![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)